molecular formula C21H26N2OS B2803032 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 2034572-22-8

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2803032
CAS No.: 2034572-22-8
M. Wt: 354.51
InChI Key: JIWXJCMODJLBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic compound featuring a piperidin-4-ylmethyl backbone linked to a 1-naphthamide group and a tetrahydrothiophen-3-yl substituent. Key structural elements include:

  • Piperidine core: Common in CNS-targeting molecules and opioid analogs.
  • Tetrahydrothiophene ring: A sulfur-containing heterocycle distinct from oxygenated analogs like tetrahydro-2H-pyran.
  • 1-Naphthamide group: Aromatic moiety influencing lipophilicity and binding interactions.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c24-21(20-7-3-5-17-4-1-2-6-19(17)20)22-14-16-8-11-23(12-9-16)18-10-13-25-15-18/h1-7,16,18H,8-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXJCMODJLBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of a suitable starting material, such as 4-piperidone, with tetrahydrothiophene under reductive amination conditions.

    Naphthamide Formation: The piperidine intermediate is then reacted with 1-naphthoyl chloride in the presence of a base, such as triethylamine, to form the desired naphthamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthamide moiety can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted naphthamides and piperidines.

Scientific Research Applications

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives ()

Compound 17 [(R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide] shares a piperidine-4-carboxamide scaffold but substitutes tetrahydro-2H-pyran for tetrahydrothiophene. Key differences include:

  • Heterocyclic substituent : Tetrahydrothiophene’s sulfur atom may enhance metabolic stability compared to tetrahydro-2H-pyran’s oxygen, though microsomal stability assays (method described in ) are required to confirm this .
  • Synthesis : Compound 17 was synthesized in 78% yield via amine coupling, suggesting efficient routes for similar carboxamides .
  • Physicochemical properties :
Property Target Compound* Compound 17
Molecular Weight ~374.5 (calc.) 381.2
HPLC Retention Time (min) N/A 1.07

*Estimated based on molecular formula.

Compound 11 [(R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine] introduces a methoxypyridinyl group, reducing synthetic yield (14%) due to steric challenges in LAH reduction steps . Its higher HPLC retention time (4.78 min) indicates increased polarity compared to Compound 17 .

Tetrahydronaphthalene-Piperidine Hybrids ()

Compounds 10–12 feature piperidin-4-yl linkages to tetrahydronaphthalen-2-ylmethyl groups and phenylpropionamide substituents. Notable comparisons:

  • Synthetic yields : Higher yields (59–71%) via acetylation and deprotection steps compared to ’s Compound 11 .
  • Structural flexibility: Substitutions at the 5-position (e.g., amino, acetamido) modulate electronic properties without significantly affecting yields .

Fentanyl Analogs (–4, 6)

Fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl, para-methylfentanyl) share the N-phenyl-N-(piperidin-4-yl)propionamide motif but diverge pharmacologically:

  • Structural parallels : Piperidine-amide core aligns with the target compound’s backbone.
  • Pharmacological divergence: Fentanyl analogs target opioid receptors, whereas the target compound’s 1-naphthamide group likely shifts activity toward non-opioid targets .
  • Regulatory status : Many fentanyl analogs are controlled substances, highlighting the importance of substituent-driven pharmacology .

Goxalapladib ()

Goxalapladib, a 1,8-naphthyridine-acetamide, demonstrates structural complexity with trifluoromethyl and biphenyl groups. Key contrasts:

  • Molecular weight : 718.8 vs. ~374.5 for the target compound, indicating vastly different solubility and bioavailability profiles .
  • Therapeutic indication : Targets atherosclerosis, emphasizing the role of aromatic and fluorinated groups in disease-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.